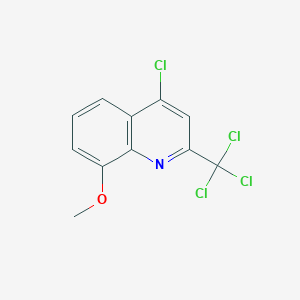![molecular formula C18H25ClN4O B15340412 1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting with the preparation of the indazole core followed by attachment of the bicyclic moiety. Key reaction conditions include controlled temperatures, specific catalysts, and precise reagent ratios to ensure high yield and purity.
Industrial Production Methods
Industrial production might employ similar routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis are often utilized to streamline production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride undergoes various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride. The conditions typically require careful control of temperature, pH, and solvent selection to achieve the desired transformation.
Major Products Formed
Major products include hydroxylated derivatives, dehydrogenated forms, and substituted analogs, depending on the reaction pathway.
Scientific Research Applications
This compound is significant in several research areas:
Chemistry: : It serves as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: : It is used in the study of receptor-ligand interactions due to its ability to bind to specific biological targets.
Medicine: : Potential therapeutic applications include acting as a precursor for drug development aimed at neurological disorders.
Industry: : It finds use in the development of new materials with specialized properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving neurotransmitter receptors. The exact pathways can include modulation of receptor activity, inhibition or activation of enzymatic functions, and alteration of cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-methyl-N-((1R,5R)-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-4-carboxamide
1-methyl-N-((1R,5R)-8-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Uniqueness
1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride stands out due to its specific structural configuration, which influences its interaction with biological targets and its chemical reactivity, making it a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C18H25ClN4O |
|---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-methyl-N-[(1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t13-,14-;/m1./s1 |
InChI Key |
QYZRTBKYBJRGJB-DTPOWOMPSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


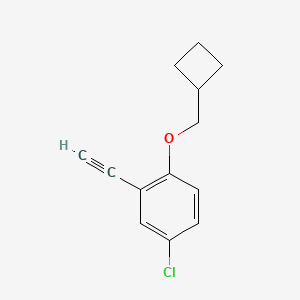
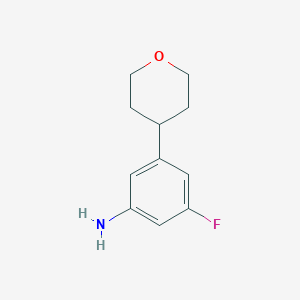
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
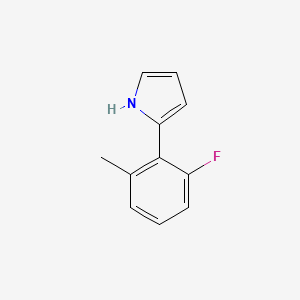
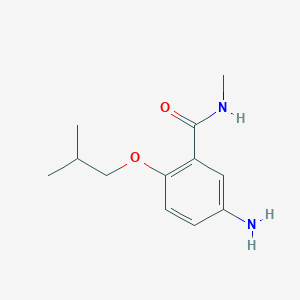
![3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15340361.png)


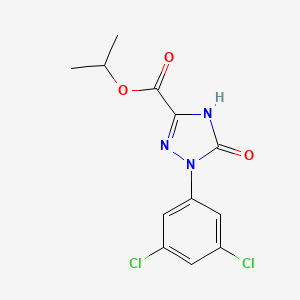
![4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15340393.png)

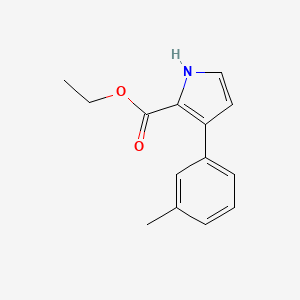
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
